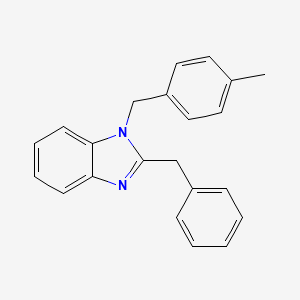

2-苄基-1-(4-甲基苄基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzyl-1-(4-methylbenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which is of significant interest due to its diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system, often known for their biological activity and utility in drug development.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-benzyl-1-(4-methylbenzyl)-1H-benzimidazole, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. A notable method includes the condensation of o-phenylenediamine with acids in the presence of catalytic amounts of acids or bases to form the benzimidazole core, followed by subsequent alkylation to introduce benzyl and methylbenzyl groups (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, has been characterized using X-ray crystallography, revealing nearly planar benzimidazole units and specific dihedral angles between the benzimidazole unit and attached benzene rings, indicating the influence of substituents on the overall molecular conformation (Rosepriya et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitutions, which are central to their chemical versatility. The synthesis and reactivity of such compounds often involve key steps like nucleophilic substitution reactions that are facilitated by the benzimidazole's inherent nucleophilicity (Zaman et al., 2005).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the material characteristics of benzimidazole derivatives. These properties are influenced by molecular structure, substituent effects, and intermolecular interactions, as detailed in studies on compounds with similar structures (Özbey et al., 2004).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the electronic structure of the benzimidazole core and the nature of the substituents. Computational studies provide insights into the electronic, NLO (non-linear optical), and NBO (natural bond orbital) properties, indicating potential applications as NLO materials (Jayabharathi et al., 2012).

科学研究应用

Synthesis and Chemical Properties

Innovative Synthesis Approaches

研究已经证明了合成苯并咪唑衍生物的创新方法。例如,一项研究概述了通过钯催化的环化反应合成三取代咪唑类化合物,包括1-苄基-4-甲基咪唑类化合物,提供了一条通往带有C-末端咪唑基的光学活性氨基酸类似物的途径,展示了该化合物在合成复杂有机分子方面的实用性 (Zaman, Kitamura, & Abell, 2005)。

Environmental Application in Agriculture

一个重要的应用涉及将杀菌剂(如多菌灵和特布康唑)配制成固体脂质纳米粒子和聚合物纳米胶囊,以实现在农业环境中持续释放。这些配方旨在减少环境毒性,同时增强植物疾病预防的功效 (Campos et al., 2015)。

Biological Activity and Applications

Antimicrobial and Antioxidant Properties

苯并咪唑衍生物表现出抗菌和抗氧化活性,对于开发新的药物和农药至关重要。例如,含有三唑、噻二唑和噁二唑环的某些苯并咪唑衍生物显示出显著的α-葡萄糖苷酶抑制、抗菌和抗氧化活性,这可能导致新的治疗剂 (Menteşe, Ülker, & Kahveci, 2015)。

Anticancer and Antiviral Potential

该化合物已被研究其潜在的抗癌和抗病毒效果。例如,噻唑苯并咪唑TBZE-029已被确定为肠病毒复制的选择性抑制剂,突显了其抗病毒能力 (De Palma et al., 2008)。此外,苯并咪唑衍生物已被探索其对人类癌细胞系的抗增殖活性,为其作为抗癌剂的潜力提供了见解 (Shankar et al., 2018)。

属性

IUPAC Name |

2-benzyl-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-17-11-13-19(14-12-17)16-24-21-10-6-5-9-20(21)23-22(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBBOFOAYRJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-1-(4-methylbenzyl)-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)

![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)

![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)

![1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene](/img/structure/B2482804.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)

![Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2482814.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)